4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine
Overview
Description
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by the presence of two chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methanesulfonylmethyl group at position 2 of the pyrimidine ring. This compound has a molecular formula of C8H10Cl2N2O2S and a molecular weight of 269.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the ethyl and methanesulfonylmethyl groups. One common method involves the reaction of 4,6-dichloropyrimidine with ethyl magnesium bromide to introduce the ethyl group. This is followed by the reaction with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonylmethyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methanesulfonylmethyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Sulfone derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Similar structure but lacks the ethyl and methanesulfonylmethyl groups.
4,6-Dichloro-5-ethylpyrimidine: Similar structure but lacks the methanesulfonylmethyl group.
2-Methyl-4,6-dichloropyrimidine: Similar structure but lacks the ethyl and methanesulfonylmethyl groups.
Uniqueness
4,6-Dichloro-5-ethyl-2-(methanesulfonylmethyl)pyrimidine is unique due to the presence of both the ethyl and methanesulfonylmethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,6-dichloro-5-ethyl-2-(methylsulfonylmethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-3-5-7(9)11-6(12-8(5)10)4-15(2,13)14/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTKMUYWFJYYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)CS(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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